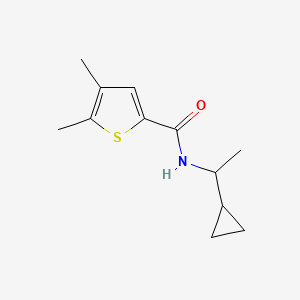
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide, also known as BMPC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyridine and benzoxazole, and it has been found to have interesting properties that make it useful for a variety of applications.
作用機序
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By modulating this receptor, N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide may be able to affect these processes and produce a variety of physiological effects.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to produce anxiolytic and antidepressant effects, as well as to enhance learning and memory. N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has also been found to have neuroprotective effects, and it may be useful for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it useful for studying the role of this receptor in cellular processes. Additionally, N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has been found to have a relatively low toxicity, which makes it safe for use in animal studies.
However, there are also some limitations to the use of N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide in lab experiments. This compound has a relatively short half-life, which means that it may not be effective for long-term studies. Additionally, the mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide is not fully understood, which makes it difficult to interpret the results of studies involving this compound.
将来の方向性
There are several future directions for research involving N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide. One area of interest is the development of new compounds that are based on N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide but have improved pharmacological properties. Another area of interest is the study of the sigma-1 receptor and its role in cellular processes, which may lead to the development of new treatments for a variety of diseases. Finally, there is a need for further studies to determine the safety and efficacy of N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide in humans, which may lead to the development of new treatments for neurodegenerative diseases.
合成法
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminobenzoxazole to form N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide.
科学的研究の応用
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including cell survival, differentiation, and neurotransmitter release.
特性
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-17(13(18)10-5-4-8-15-9-10)14-16-11-6-2-3-7-12(11)19-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDIEAXZFQTWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2O1)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)



![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)

![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)



![4-[(2-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509273.png)
